molecular formula C11H11NO3 B13610052 4-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one

4-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one

Cat. No.: B13610052
M. Wt: 205.21 g/mol
InChI Key: JLJSVYITOLQBDE-UHFFFAOYSA-N
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Description

4-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one is a heterocyclic compound that features both an oxazolidinone ring and a dihydrobenzofuran moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one can be achieved through various methods. One efficient approach involves the combination of an asymmetric aldol reaction and a modified Curtius protocol. This method uses an effective intramolecular ring closure to rapidly access the oxazolidinone scaffold . The reaction conditions typically involve the use of chiral auxiliaries and specific catalysts to ensure stereoselectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve bulk manufacturing processes that ensure high yield and purity. These processes often utilize optimized reaction conditions, including temperature control, solvent selection, and purification techniques .

Chemical Reactions Analysis

Types of Reactions

4-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, providing a pathway for further functionalization.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may introduce various functional groups .

Scientific Research Applications

4-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit bacterial protein synthesis by binding to the ribosomal subunit, thereby preventing the formation of essential proteins . The pathways involved include the inhibition of peptidyl transferase activity, which is crucial for protein elongation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2,3-Dihydrobenzofuran-5-yl)oxazolidin-2-one is unique due to its combination of the oxazolidinone ring and the dihydrobenzofuran moiety.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

4-(2,3-dihydro-1-benzofuran-5-yl)-1,3-oxazolidin-2-one

InChI

InChI=1S/C11H11NO3/c13-11-12-9(6-15-11)7-1-2-10-8(5-7)3-4-14-10/h1-2,5,9H,3-4,6H2,(H,12,13)

InChI Key

JLJSVYITOLQBDE-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C1C=C(C=C2)C3COC(=O)N3

Origin of Product

United States

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